molecular formula C8H17NO3 B1334407 3-(Boc-amino)-1-propanol CAS No. 58885-58-8

3-(Boc-amino)-1-propanol

Cat. No. B1334407
CAS RN: 58885-58-8
M. Wt: 175.23 g/mol
InChI Key: XDJCYKMWJCYQJM-UHFFFAOYSA-N
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Patent
US05929120

Procedure details

To a stirred solution of 3-aminopropanol 8-1 (Aldrich) (15 g, 0.2 mol), NEt3 (42 mL, 0.3 mol) and DMF (400 mL) at 0° C. was added BOC2O (52 g, 0.24 mol). After stirring at 0° C. for 6 h the reaction mixture was diluted with ether and then washed with H2O (2×), sat. NaHCO3, 5% KHSO4 and brine, dried (MgSO4) and concentrated to give 8-2 as a colorless oil.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][OH:5].CCN(CC)CC.CN(C=O)C.[O:18](C(OC(C)(C)C)=O)[C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=O>CCOCC>[C:19]([NH:1][CH2:2][CH2:3][CH2:4][OH:5])([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:18]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NCCCO
Name
Quantity
42 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
400 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
52 g
Type
reactant
Smiles
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 6 h the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with H2O (2×), sat. NaHCO3, 5% KHSO4 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.